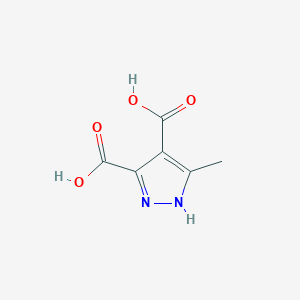

5-methyl-1H-pyrazole-3,4-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-1H-pyrazole-3,4-dicarboxylic acid: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid typically involves the condensation of 3,5-dimethylpyrazole with suitable carboxylating agents. One common method includes the reaction of 3,5-dimethylpyrazole with carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures . Another approach involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate in an aqueous medium, followed by acidification to yield the desired dicarboxylic acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can further optimize the process by reducing reaction times and improving selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the dicarboxylic acid to its corresponding alcohols or aldehydes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.

Major Products:

Oxidation: Pyrazole-3,4-dicarboxylic acid derivatives.

Reduction: Pyrazole-3,4-dimethanol or pyrazole-3,4-dialdehyde.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocyclic Compounds

5-Methyl-1H-pyrazole-3,4-dicarboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly utilized in the preparation of pyrazole-based ligands and catalysts, which are essential in various chemical reactions and processes.

Table 1: Synthesis Applications of this compound

| Application Area | Description |

|---|---|

| Ligand Development | Used to create metal complexes for catalysis |

| Medicinal Chemistry | Precursor for biologically active pyrazole derivatives |

| Material Science | Involved in the synthesis of polymers and advanced materials |

Biological Applications

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit promising pharmacological activities. They have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound's derivatives have shown activity against various biological targets, including cancer cell lines and pathogenic microorganisms .

Case Study: Antimicrobial Activity

A series of pyrazole derivatives were synthesized and tested for their antibacterial and antifungal properties. For example, compounds derived from this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Specific derivatives showed minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against certain pathogens .

Table 2: Biological Activity Overview

| Activity Type | Target Organisms | Notable Compounds | MIC Values |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Compound 180 | 2–4 µg/mL |

| Antifungal | Candida species | Compound 169 | 12.5 mg/mL |

| Anticancer | Various cancer cell lines | Compound 220 | Significant growth inhibition |

Industrial Applications

Material Science

In industrial applications, this compound is used in the development of advanced materials. Its ability to form stable chelates with metal ions makes it valuable in creating coordination complexes that are utilized in various high-performance materials .

Electrophotography

This compound has also found applications in electrophotography, where it reacts with polyvinyl chloride to enhance the properties of photoconductive materials . This application underscores its significance in the production of imaging materials used in printers and copiers.

Wirkmechanismus

The mechanism of action of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes like cyclooxygenase (COX) and exhibit anti-inflammatory effects by blocking the synthesis of prostaglandins . The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethylpyrazole: A precursor in the synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid.

Pyrazole-3,4-dicarboxylic acid: Lacks the methyl group at position 5, resulting in different reactivity and applications.

1-Phenyl-3-methyl-4-pyrazolecarboxylic acid: Another pyrazole derivative with distinct biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxylic acid groups and the methyl group at position 5 enhances its versatility in synthetic applications and its potential as a pharmacophore .

Biologische Aktivität

5-Methyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which includes two carboxylic acid groups at the 3 and 4 positions. Its molecular formula is C6H6N2O4 with a molecular weight of approximately 174.12 g/mol. The presence of the carboxylic acid groups enhances its solubility and reactivity, making it a versatile compound in organic synthesis.

1. Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have demonstrated significant cytotoxic effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells.

- Mechanism of Action : The compound appears to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase. This was evidenced by downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

2. Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory potential:

- Inhibitory Effects : It has shown promise as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac .

- Mechanism : The compound’s anti-inflammatory activity is believed to stem from its ability to modulate inflammatory pathways, potentially through inhibition of prostaglandin synthesis .

3. Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

- Spectrum of Activity : It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating significant inhibitory concentrations .

- Target Mechanisms : The mode of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Study : A study involving the treatment of HepG2 cells with varying concentrations of the compound found a dose-dependent reduction in cell viability, with an IC50 of approximately 15 µM after 48 hours .

- Anti-inflammatory Assessment : In vivo models showed that administration of the compound resulted in significant reductions in edema in carrageenan-induced paw edema tests, suggesting effective anti-inflammatory activity .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Promotes programmed cell death through modulation of apoptotic pathways.

- Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in inflammation and microbial resistance.

Comparative Analysis

The following table summarizes key biological activities and findings related to this compound compared to other pyrazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Significant against various cancer cell lines | Selective COX inhibitor | Effective against MRSA and E. coli |

| 1-(3-chlorophenyl)-5-methyl-1H-pyrazole | Moderate activity against breast cancer | Comparable COX inhibition | Limited spectrum |

| Pyrazole derivatives A & B | High potency against lung cancer | Non-selective COX inhibition | Broad-spectrum |

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrazole-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRFYVYHNAOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.